methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
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Overview
Description
Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves multiple steps, each requiring specific reagents and conditions
Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Functional Group Introduction:
Final Assembly: The final step involves the coupling of the indole core with the various functional groups to form the desired compound.
Chemical Reactions Analysis
Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly for anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate can be compared with other indole derivatives:
Properties
CAS No. |
129953-25-9 |
---|---|
Molecular Formula |
C38H48BrN3O9 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C38H48BrN3O9/c1-7-8-9-10-11-12-13-14-15-16-28(43)51-26-19-25-29(30-32(26)41-38(2,35(30)44)37(46)50-6)23(20-39)21-42(25)36(45)24-17-22-18-27(47-3)33(48-4)34(49-5)31(22)40-24/h17-19,23,40-41H,7-16,20-21H2,1-6H3 |
InChI Key |
NURHDIOMNKFJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C2C(=C3C(CN(C3=C1)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)C(N2)(C)C(=O)OC |
Origin of Product |
United States |
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